Cas no 2137710-63-3 (1-Azetidinecarboxylic acid, 3-(1-oxopropyl)-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester)

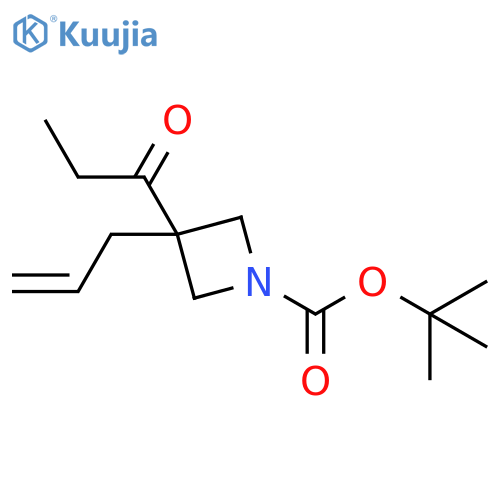

2137710-63-3 structure

商品名:1-Azetidinecarboxylic acid, 3-(1-oxopropyl)-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester

CAS番号:2137710-63-3

MF:C14H23NO3

メガワット:253.337324380875

CID:5294181

1-Azetidinecarboxylic acid, 3-(1-oxopropyl)-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

-

- 1-Azetidinecarboxylic acid, 3-(1-oxopropyl)-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester

-

- インチ: 1S/C14H23NO3/c1-6-8-14(11(16)7-2)9-15(10-14)12(17)18-13(3,4)5/h6H,1,7-10H2,2-5H3

- InChIKey: SMPZEMLSNWQIID-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CC(C(=O)CC)(CC=C)C1

1-Azetidinecarboxylic acid, 3-(1-oxopropyl)-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-794565-0.25g |

tert-butyl 3-(prop-2-en-1-yl)-3-propanoylazetidine-1-carboxylate |

2137710-63-3 | 95% | 0.25g |

$972.0 | 2024-05-22 | |

| Enamine | EN300-794565-2.5g |

tert-butyl 3-(prop-2-en-1-yl)-3-propanoylazetidine-1-carboxylate |

2137710-63-3 | 95% | 2.5g |

$2071.0 | 2024-05-22 | |

| Enamine | EN300-794565-5.0g |

tert-butyl 3-(prop-2-en-1-yl)-3-propanoylazetidine-1-carboxylate |

2137710-63-3 | 95% | 5.0g |

$3065.0 | 2024-05-22 | |

| Enamine | EN300-794565-0.1g |

tert-butyl 3-(prop-2-en-1-yl)-3-propanoylazetidine-1-carboxylate |

2137710-63-3 | 95% | 0.1g |

$930.0 | 2024-05-22 | |

| Enamine | EN300-794565-0.5g |

tert-butyl 3-(prop-2-en-1-yl)-3-propanoylazetidine-1-carboxylate |

2137710-63-3 | 95% | 0.5g |

$1014.0 | 2024-05-22 | |

| Enamine | EN300-794565-1.0g |

tert-butyl 3-(prop-2-en-1-yl)-3-propanoylazetidine-1-carboxylate |

2137710-63-3 | 95% | 1.0g |

$1057.0 | 2024-05-22 | |

| Enamine | EN300-794565-0.05g |

tert-butyl 3-(prop-2-en-1-yl)-3-propanoylazetidine-1-carboxylate |

2137710-63-3 | 95% | 0.05g |

$888.0 | 2024-05-22 | |

| Enamine | EN300-794565-10.0g |

tert-butyl 3-(prop-2-en-1-yl)-3-propanoylazetidine-1-carboxylate |

2137710-63-3 | 95% | 10.0g |

$4545.0 | 2024-05-22 |

1-Azetidinecarboxylic acid, 3-(1-oxopropyl)-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester 関連文献

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

2137710-63-3 (1-Azetidinecarboxylic acid, 3-(1-oxopropyl)-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester) 関連製品

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量